molecular formula C14H15ClN6 B15120534 4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B15120534
M. Wt: 302.76 g/mol
InChI Key: BITZEYDZTXBFSL-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C14H15ClN6/c1-10-4-13-14(16-2-3-21(13)18-10)19-6-11(7-19)8-20-9-12(15)5-17-20/h2-5,9,11H,6-8H2,1H3

InChI Key

BITZEYDZTXBFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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